molecular formula C24H33N5O12 B1232538 A-500359A CAS No. 254449-20-2

A-500359A

Cat. No.: B1232538
CAS No.: 254449-20-2
M. Wt: 583.5 g/mol
InChI Key: RVEJXOKUHHMFKS-BPJITGRLSA-N
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Description

A-500359A is a methylated derivative of capuramycin, a nucleoside antibiotic first isolated from Streptomyces griseus. It belongs to the capuramycin family of antibiotics, characterized by a uridine nucleoside core modified with a seven-membered caprolactam ring and a uronic acid monosaccharide at the 5′ position . This compound inhibits bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis, making it a potent antibacterial agent. Its discovery stemmed from efforts to identify novel inhibitors of bacterial cell wall synthesis, with enhanced production achieved through strain optimization in Streptomyces griseus SANK60196 .

Properties

CAS No.

254449-20-2

Molecular Formula

C24H33N5O12

Molecular Weight

583.5 g/mol

IUPAC Name

(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide

InChI

InChI=1S/C24H33N5O12/c1-9-4-3-5-10(20(35)26-9)27-21(36)12-8-11(30)14(32)23(39-12)41-18(19(25)34)17-16(38-2)15(33)22(40-17)29-7-6-13(31)28-24(29)37/h6-11,14-18,22-23,30,32-33H,3-5H2,1-2H3,(H2,25,34)(H,26,35)(H,27,36)(H,28,31,37)/t9-,10+,11+,14+,15-,16+,17+,18-,22-,23-/m1/s1

InChI Key

RVEJXOKUHHMFKS-BPJITGRLSA-N

SMILES

CC1CCCC(C(=O)N1)NC(=O)C2=CC(C(C(O2)OC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)OC)C(=O)N)O)O

Isomeric SMILES

C[C@@H]1CCC[C@@H](C(=O)N1)NC(=O)C2=C[C@@H]([C@@H]([C@H](O2)O[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)OC)C(=O)N)O)O

Canonical SMILES

CC1CCCC(C(=O)N1)NC(=O)C2=CC(C(C(O2)OC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)OC)C(=O)N)O)O

Synonyms

A-500359 A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. Common synthetic routes may involve:

    Formation of the pyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino and hydroxyl groups: These functional groups can be introduced through selective reduction and oxidation reactions.

    Coupling reactions: The various fragments of the molecule can be coupled using reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological molecules, making it a useful tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.

Industry

In industry, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways and produce therapeutic effects. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, influencing their activity and leading to desired outcomes.

Comparison with Similar Compounds

Capuramycin

  • Structure : Shares the uridine-caprolactam core with A-500359A but lacks the methylation modification present in this compound .
  • Activity :
    • IC₅₀ (MraY inhibition) : 18 nM vs. 17 nM for this compound .
    • MIC against Mycobacterium smegmatis : 12.5 mg/mL vs. 6.25 mg/mL for this compound .
  • Significance : The methylation in this compound enhances membrane permeability and antibacterial potency .

A-500359E

  • Structure: Lacks the aminocaprolactam ring present in this compound .
  • Activity: IC₅₀ (MraY inhibition): 27 nM, comparable to this compound. Antimicrobial Activity: None, highlighting the necessity of the caprolactam ring for antibacterial effects .

Muraymycins

  • Structure : Peptidoglycan biosynthesis inhibitors with a pseudodipeptide backbone instead of a nucleoside core .
  • Activity: Inhibit MraY but via distinct structural interactions. Direct IC₅₀ comparisons are unavailable, but muraymycins are noted for broader-spectrum activity .

Comparative Data Table

Compound IC₅₀ (MraY Inhibition) MIC (M. smegmatis) Structural Features Key Reference
This compound 17 nM 6.25 mg/mL Methylated caprolactam, uronic acid
Capuramycin 18 nM 12.5 mg/mL Non-methylated caprolactam
A-500359E 27 nM No activity Lacks aminocaprolactam ring
Muraymycins N/A Broad-spectrum Pseudodipeptide backbone

Mechanistic Insights

  • This compound vs. Capuramycin : The methylation in this compound reduces polarity, improving cellular uptake and target engagement . This modification correlates with a 2-fold lower MIC against M. smegmatis compared to capuramycin .
  • Role of the Caprolactam Ring : A-500359E’s lack of antibacterial activity despite MraY inhibition underscores the caprolactam ring’s role in disrupting peptidoglycan cross-linking .

Production and Strain Optimization

  • This compound : High-yield production (100-fold higher than low-producing strains) achieved via Streptomyces griseus SANK60196 mutants (e.g., strain HP) .
  • Capuramycin : Naturally produced by Streptomyces griseus 446-S3 but requires structural derivatization for enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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